molecular formula C21H22N4O3S B11117428 N-[(2E)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide

N-[(2E)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide

Cat. No.: B11117428
M. Wt: 410.5 g/mol
InChI Key: AENSWOHHFHGHIH-UHFFFAOYSA-N
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Description

N-{6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}ACETAMIDE is a complex organic compound that features a piperazine ring, a benzothiazole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative and the benzothiazole moiety. The key steps include:

    Formation of the Piperazine Derivative: This involves the reaction of piperazine with 3-methoxyphenyl isocyanate to form 4-(3-methoxyphenyl)piperazine-1-carboxylate.

    Synthesis of the Benzothiazole Moiety: This is achieved by reacting 2-aminothiophenol with acetic anhydride to form 2-acetamidobenzothiazole.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the benzothiazole moiety under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to form an alcohol.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted amides.

Scientific Research Applications

N-{6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}ACETAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, while the benzothiazole moiety can bind to various proteins, modulating their activity. This dual interaction can lead to changes in cellular signaling pathways, ultimately exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{6-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}ACETAMIDE
  • N-{6-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}ACETAMIDE
  • N-{6-[4-(3-HYDROXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}ACETAMIDE

Uniqueness

N-{6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}ACETAMIDE is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its binding affinity and selectivity towards molecular targets. This structural feature can result in distinct pharmacological profiles compared to its analogs.

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-benzothiazol-2-yl]acetamide

InChI

InChI=1S/C21H22N4O3S/c1-14(26)22-21-23-18-7-6-15(12-19(18)29-21)20(27)25-10-8-24(9-11-25)16-4-3-5-17(13-16)28-2/h3-7,12-13H,8-11H2,1-2H3,(H,22,23,26)

InChI Key

AENSWOHHFHGHIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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